6-Chloro-5-iodopyrimidine-2,4-diol
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Overview
Description
6-Chloro-5-iodopyrimidine-2,4-diol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This compound is characterized by the presence of chlorine and iodine substituents on the pyrimidine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodopyrimidine-2,4-diol typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 6-chlorouracil using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors and automated synthesis systems could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodopyrimidine-2,4-diol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
6-Chloro-5-iodopyrimidine-2,4-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodopyrimidine-2,4-diol depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, affecting their function. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chlorouracil: A closely related compound with a chlorine substituent but lacking the iodine atom.
5-iodouracil: Another related compound with an iodine substituent but lacking the chlorine atom.
6-chloro-5-fluorouracil: A compound with both chlorine and fluorine substituents, used in cancer treatment.
Uniqueness
6-Chloro-5-iodopyrimidine-2,4-diol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.
Properties
IUPAC Name |
6-chloro-5-iodo-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEFOSKGSBUFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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